molecular formula C24H25NO3 B4765411 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide

4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide

Cat. No. B4765411
M. Wt: 375.5 g/mol
InChI Key: DKHRTOOORQJFKS-UHFFFAOYSA-N
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Description

4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes as a performance-enhancing drug. In

Mechanism of Action

4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and endurance. 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide also has anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid profile in animal models and humans. It also increases endurance and exercise performance in animal models and human athletes. 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been found to have anti-inflammatory and antioxidant effects, which may protect against cardiovascular and neurodegenerative diseases. However, 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has also been associated with adverse effects, such as liver toxicity and cancer in animal studies.

Advantages and Limitations for Lab Experiments

4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its ability to activate PPARδ selectively, its potency and efficacy, and its ability to improve energy metabolism and endurance. However, 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide also has limitations, such as its potential toxicity and carcinogenicity, and the need for careful dosing and monitoring in animal studies and human trials.

Future Directions

There are several future directions for 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide research, including the development of safer and more effective PPARδ agonists, the investigation of 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide as a potential therapeutic agent for metabolic and cardiovascular diseases, and the exploration of its anti-cancer and neuroprotective effects. The use of 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide as a performance-enhancing drug in sports should be discouraged and banned, and further research is needed to understand its potential risks and benefits in this context.

Scientific Research Applications

4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic effects in treating metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its ability to improve exercise performance and endurance. In addition, 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been studied for its potential anti-cancer and neuroprotective effects.

properties

IUPAC Name

4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-18-8-12-21(13-9-18)27-16-5-17-28-22-14-10-20(11-15-22)24(26)25-23-7-4-3-6-19(23)2/h3-4,6-15H,5,16-17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHRTOOORQJFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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